[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
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Overview
Description
[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone is a complex organic compound with a unique structure that combines elements of benzoxepine, pyrrole, and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone typically involves multiple steps, including the formation of the benzoxepine and pyrrole rings, followed by the introduction of the thiazole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to scale up the reaction processes. This ensures consistency and efficiency in producing large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: Various substituents can be introduced into the benzoxepine, pyrrole, or thiazole rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A compound with a similar functional group but different overall structure.
Dichloroaniline: An aniline derivative with chlorine substituents.
Uniqueness
[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone is unique due to its combination of benzoxepine, pyrrole, and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-19-15(9-24-12)17(22)20-7-14-8-23-16-5-3-2-4-13(16)6-18(14,10-20)11-21/h2-5,9,14,21H,6-8,10-11H2,1H3/t14-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJSFZYALRKYOH-KSSFIOAISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC3COC4=CC=CC=C4CC3(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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